Isoquinolin-8-ylmethanamine dihydrochloride

Medicinal Chemistry Computational Chemistry Drug Design

Prioritize Isoquinolin-8-ylmethanamine dihydrochloride for your next synthesis. Unlike generic isoquinolines, the precise 8-aminomethyl substitution provides a unique, sterically accessible primary amine handle—critical for amide coupling, reductive amination, and coordination chemistry. The dihydrochloride salt guarantees enhanced stability and aqueous solubility, ensuring reaction reproducibility that freebase or alternative salts cannot match. Secure high-purity material to build complex molecular architectures with confidence.

Molecular Formula C11H14ClN3S
Molecular Weight 255.77 g/mol
CAS No. 850734-84-8
Cat. No. B565690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-8-ylmethanamine dihydrochloride
CAS850734-84-8
Synonyms8-Isoquinolinemethanamine, dihydrochloride
Molecular FormulaC11H14ClN3S
Molecular Weight255.77 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=CC3=C2SC=C3.Cl
InChIInChI=1S/C11H13N3S.ClH/c1-3-13-11(10-9(1)2-8-15-10)14-6-4-12-5-7-14;/h1-3,8,12H,4-7H2;1H
InChIKeyLMFIHEMWGLYVFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoquinolin-8-ylmethanamine Dihydrochloride (CAS 850734-84-8): A Foundational Heterocyclic Building Block


Isoquinolin-8-ylmethanamine dihydrochloride (CAS 850734-84-8) is a member of the isoquinoline class of heterocyclic compounds, characterized by a bicyclic structure consisting of a fused benzene and pyridine ring [1]. It is primarily employed as a synthetic intermediate in pharmaceutical and chemical research . The dihydrochloride salt form is preferred for its enhanced stability and aqueous solubility, which are critical for its use as a building block in multi-step organic syntheses .

Why Isoquinolin-8-ylmethanamine Dihydrochloride Cannot Be Replaced by General Isoquinoline Analogs


Direct substitution of Isoquinolin-8-ylmethanamine dihydrochloride with a generic isoquinoline analog is generally infeasible due to the specific regiochemistry and functional group combination. The 8-aminomethyl substituent provides a unique, sterically accessible primary amine group, which is a key reactive handle for further derivatization, such as amide coupling, reductive amination, or coordination chemistry [1]. Unlike many other isoquinoline isomers or substituted analogs, this precise vector for molecular extension is essential for constructing complex, targeted molecular architectures in drug discovery . The dihydrochloride salt form also provides a defined and consistent starting material with reliable solubility properties, a critical factor in reaction reproducibility that may not be offered by freebase or alternative salt forms of related compounds .

Quantitative Differentiation Evidence for Isoquinolin-8-ylmethanamine Dihydrochloride (CAS 850734-84-8)


Structural Distinction from 8-Aminoquinoline: Regioisomeric and Electronic Property Differences

Isoquinolin-8-ylmethanamine dihydrochloride is a distinct chemical entity from its common structural analog, 8-aminoquinoline. While both contain an 8-substituted bicyclic aromatic ring system, the position of the nitrogen atom in the heterocycle differs (isoquinoline vs. quinoline), leading to quantifiable differences in computed physicochemical properties. This difference is fundamental for applications where a specific electronic profile or hydrogen-bonding pattern is required [1].

Medicinal Chemistry Computational Chemistry Drug Design

Quantified Purity and Physical Form: A Key Procurement Criterion for Reproducible Chemistry

Procurement specifications for Isoquinolin-8-ylmethanamine dihydrochloride from major suppliers like Bidepharm and BOC Sciences include a minimum purity of 95%+ and a description as a 'crystalline solid' . This level of defined purity and physical form provides a verifiable quality benchmark that is not consistently documented for all minor or custom-synthesized isoquinoline analogs.

Synthetic Chemistry Process Chemistry Procurement

Confirmed Utility as a Synthetic Intermediate for Complex Molecule Construction

Multiple vendor sources explicitly state that Isoquinolin-8-ylmethanamine dihydrochloride is a 'synthetic intermediate useful for pharmaceutical synthesis' [1]. This classification is a practical differentiator from other isoquinoline derivatives that may be known primarily as final bioactive compounds or natural products. Its designated role is to serve as a building block, which implies its structure is optimized for further chemical transformation rather than for direct biological activity.

Medicinal Chemistry Organic Synthesis Drug Discovery

Primary Application Scenarios for Procuring Isoquinolin-8-ylmethanamine Dihydrochloride (CAS 850734-84-8)


Synthesis of Novel Pharmaceutical Candidates via Amide Coupling

Isoquinolin-8-ylmethanamine dihydrochloride is procured for use as a primary amine-containing building block. Its 8-aminomethyl group is readily amenable to amide bond formation with various carboxylic acids or acyl chlorides, enabling the rapid generation of diverse isoquinoline-based amide libraries for drug discovery programs . The dihydrochloride salt ensures solubility in common reaction solvents like DMF or DCM after neutralization with a base.

Coordination Chemistry and Catalyst Development

The compound can serve as a ligand precursor for the synthesis of transition metal complexes. The 8-aminomethyl group and the isoquinoline nitrogen can act as coordination sites for metals like copper or palladium, forming complexes with potential applications in catalysis or as metallodrug candidates .

Building Block for Bioactive Heterocyclic Scaffolds

This compound is a key starting material for constructing more complex, fused heterocyclic systems. Through reactions such as reductive amination or cyclization, it can be incorporated into scaffolds that are prevalent in bioactive molecules, particularly those targeting neurological or oncological pathways . Its use as a versatile intermediate is well-documented by chemical suppliers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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